2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane
Description
2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a bicyclic ether compound characterized by a 7-oxabicyclo[2.2.1]heptane core. The structure features a benzyloxy group at position 2, an isopropyl substituent at position 4, and a methyl group at position 1. This compound belongs to a class of bicyclic ethers with applications in agrochemical research, particularly as intermediates or active ingredients in herbicides .
Properties
IUPAC Name |
1-methyl-2-phenylmethoxy-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-13(2)17-10-9-16(3,19-17)15(11-17)18-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXSAWQBLHRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 7-oxabicyclo[221]heptane derivatives, have been used in fragment-based drug discovery (FBDD), where they interact with various molecular targets.
Mode of Action
It’s known that the 7-oxabicyclo[221]heptane framework can undergo directed Pd-catalysed β-(hetero)arylation. This process results in arylated products with complete diastereoselectivity.
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways in the context of drug discovery.
Pharmacokinetics
It’s known that compounds with a high fraction of sp3-hybridised carbon content (fsp3) like this one are more likely to exhibit high aqueous solubility, and by extension, may have high bioavailability.
Biological Activity
2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
Research indicates that compounds within the oxabicyclo[2.2.1]heptane family exhibit various biological activities, including:
- Thromboxane (TxA2) Antagonism : Some derivatives have shown significant antagonistic activity against thromboxane receptors, which are involved in platelet aggregation and vasoconstriction. A related study demonstrated that specific analogs could inhibit platelet aggregation in vitro with low IC50 values (around 7 nM) .
- Neuroprotective Effects : Compounds structurally similar to this compound have been investigated for their neuroprotective properties. For instance, studies on aminoindans revealed that they could enhance brain-derived neurotrophic factor (BDNF) levels, suggesting potential applications in neurodegenerative diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : The presence of the benzyloxy group may facilitate binding to specific receptors, enhancing the compound's efficacy as a TxA2 antagonist .
- Modulation of Signaling Pathways : By influencing pathways associated with platelet activation and neuroprotection, this compound may exert beneficial effects in various physiological contexts.
Study on TxA2 Antagonism
A notable study evaluated the thromboxane antagonistic activity of various oxabicyclo[2.2.1]heptane derivatives, including this compound. The findings indicated that modifications to the side chains significantly affected potency and duration of action, with some compounds demonstrating prolonged effects in vivo .
Neuroprotective Potential
In a separate investigation focusing on neuroprotection, compounds similar to this compound were administered to models of neurodegeneration. Results showed that these compounds could mitigate cognitive deficits and promote neuronal survival through increased BDNF signaling .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The 7-oxabicyclo[2.2.1]heptane scaffold is a common structural motif in herbicides. Below is a detailed comparison of 2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane with two closely related compounds: cinflubrolin and cinmethylin .
Structural and Functional Differences
Key Research Findings
Cinflubrolin: Demonstrates broad-spectrum activity against grasses (e.g., barnyardgrass, crabgrass) and sedges in rice fields . The halogenated benzyloxy group (Br, F) enhances binding affinity to FAT enzymes compared to non-halogenated analogs .
Cinmethylin: Effective against Echinochloa crus-galli and Cyperus difformis in paddy rice . Its 2-methylbenzyloxy group improves soil persistence, enabling longer residual activity .
Target Compound: The absence of halogen atoms on the benzyloxy group may reduce environmental persistence compared to cinflubrolin but could limit target-binding efficiency . Structural simplicity (non-halogenated) may offer cost advantages in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
